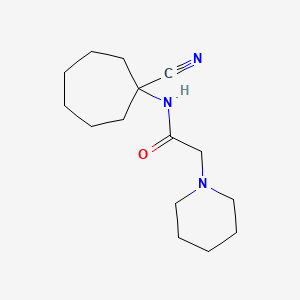
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide, also known as CPP-109, is a synthetic compound that has been extensively studied for its potential as a treatment for addiction and other neurological disorders.
科学的研究の応用
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide has been studied extensively for its potential as a treatment for addiction, particularly cocaine addiction. It works by inhibiting the enzyme responsible for breaking down cocaine in the body, thereby increasing the levels of cocaine in the brain and prolonging its effects. This can reduce the craving for cocaine and make it easier for individuals to quit using the drug.
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide has also been studied for its potential as a treatment for other neurological disorders, including depression, anxiety, and post-traumatic stress disorder. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been suggested as a potential treatment for individuals with treatment-resistant depression.
作用機序
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide works by inhibiting the enzyme known as butyrylcholinesterase (BChE), which is responsible for breaking down cocaine in the body. By inhibiting this enzyme, N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide can increase the levels of cocaine in the brain and prolong its effects. This can reduce the craving for cocaine and make it easier for individuals to quit using the drug.
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide has also been shown to have an effect on the levels of dopamine in the brain, which is a neurotransmitter that plays a key role in addiction and reward-seeking behavior. By modulating dopamine levels, N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide may be able to reduce the craving for drugs and other addictive substances.
Biochemical and Physiological Effects
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects, including increasing the levels of cocaine in the brain, modulating dopamine levels, and reducing the craving for drugs and other addictive substances. It has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One of the main advantages of N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide for lab experiments is that it has been well-studied and has a well-established synthesis method. This means that researchers can easily obtain large quantities of the compound for use in their experiments.
One limitation of N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide for lab experiments is that it is a relatively new compound, and there is still much that is not known about its effects and potential applications. Additionally, the compound has not yet been tested extensively in human clinical trials, so its safety and efficacy in humans is still uncertain.
将来の方向性
There are a number of potential future directions for research on N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide. One area of focus could be on further exploring its potential as a treatment for addiction and other neurological disorders. This could involve conducting more extensive clinical trials to determine its safety and efficacy in humans.
Another potential direction for research could be on exploring the mechanism of action of N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide in more detail. This could involve studying its effects on other neurotransmitters and brain regions, as well as investigating potential side effects and interactions with other drugs.
Overall, N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide is a promising compound that has shown potential as a treatment for addiction and other neurological disorders. Further research is needed to fully understand its effects and potential applications, but it represents an exciting area of study for researchers in the field of neuroscience and pharmacology.
合成法
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide is synthesized by reacting cycloheptanone with malononitrile in the presence of sodium ethoxide to form a cyanoenolate intermediate. This intermediate is then reacted with piperidine and acetic anhydride to form N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide. The synthesis method has been well-established and has been used to produce N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide in large quantities for research purposes.
特性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c16-13-15(8-4-1-2-5-9-15)17-14(19)12-18-10-6-3-7-11-18/h1-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFOIESHIWRJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-(piperidin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

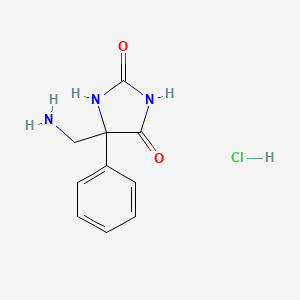
![Ethyl 4-[2,5-dioxo-3-({[(4-sulfamoylphenyl)carbamoyl]methyl}sulfanyl)pyrrolidin-1-yl]benzoate](/img/structure/B2864799.png)
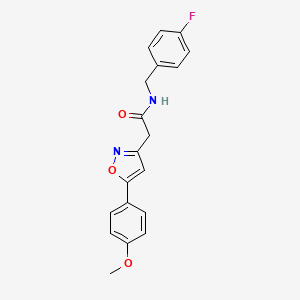
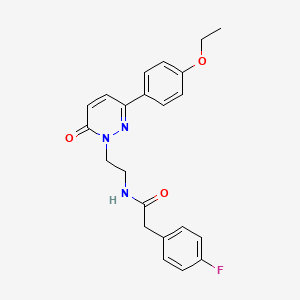
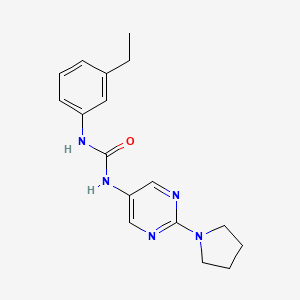
![1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one](/img/structure/B2864804.png)

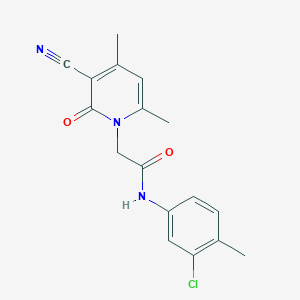


![5-amino-N-(3-chloro-2-methylphenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2864815.png)
![(2S)-1-[(2-fluoropyridin-3-yl)sulfonyl]-2-methyl-4-(oxan-4-yl)piperazine](/img/structure/B2864816.png)

